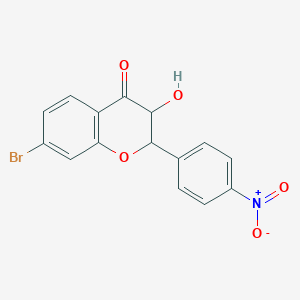

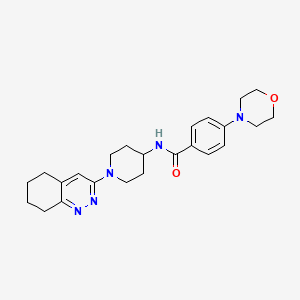

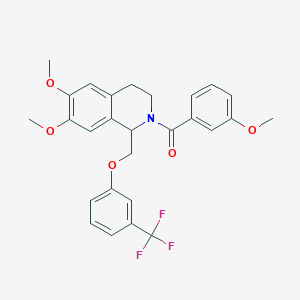

7-bromo-3-hydroxy-2-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-bromo-3-hydroxy-2-naphthoic acid” is an organic compound with the molecular formula C11H7BrO3 .

Molecular Structure Analysis

The molecular structure of “7-bromo-3-hydroxy-2-naphthoic acid” can be represented by the InChI string: InChI=1/C11H7BrO3/c12-8-2-1-6-5-10 (13)9 (11 (14)15)4-7 (6)3-8/h1-5,13H, (H,14,15) .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-bromo-3-hydroxy-2-naphthoic acid” are as follows :Applications De Recherche Scientifique

Synthesis and Reactivity

- Synthetic Methodologies : A practical method for synthesizing an orally active CCR5 antagonist highlighted the use of a compound structurally related to 7-bromo-3-hydroxy-2-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-one. This process involved esterification, intramolecular Claisen type reaction, and a Suzuki−Miyaura reaction, establishing a new, inexpensive method without chromatographic purification (Ikemoto et al., 2005).

- Advanced Organic Synthesis : Research on the synthesis of N-[2-Benzyloxy-5-(2-oxiranyl)phenyl]formamide showcased a series of reactions including nitration, benzylation, bromination, and selective reduction, leading to key intermediates for formal synthesis of significant compounds (Mereyala & Sambaru, 2005).

Materials Science

- Mesomorphic Properties : A study on the synthesis, mesomorphic properties, and X-ray diffraction studies of 7-alkyloxy-3-(4-alkyloxyphenyl)-4H-1-benzopyran-4-one derivatives, which share a structural motif with the compound of interest, revealed insights into the thermal stability, phase behavior, and molecular orientation of these compounds under different temperatures, exhibiting nematic and smectic phases (Yeap et al., 2009).

Antiviral and Biological Activity

- Antiviral Activity : The synthesis of 4-hydroxycoumarin dimers and fused benzopyranocoumarin derivatives, related structurally to the compound , was explored along with their broad anti-DNA and RNA virus activity evaluations. This research underscored the potential of structurally complex coumarins in antiviral therapies (Završnik et al., 2011).

Photocatalysis and Green Chemistry

- Photoisomerization Reaction : A novel protocol for synthesizing 7a-phenyl-1a,7a-dihydro-benzopyrano[2,3-b]azirin-7-ones via photoisomerization of isoxazoles was developed. This approach, involving photo-catalyzed ring opening and intramolecular nucleophilic addition, showcases the compound's relevance in green chemistry applications (Wang et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

7-bromo-3-hydroxy-2-(4-nitrophenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO5/c16-9-3-6-11-12(7-9)22-15(14(19)13(11)18)8-1-4-10(5-2-8)17(20)21/h1-7,14-15,19H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUROARYLAHBWBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(O2)C=C(C=C3)Br)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-phenylethene-1-sulfonamide](/img/structure/B2778266.png)

![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2778272.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2778275.png)

![1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[[cyclohexyl(methyl)amino]methyl]triazole-4-carboxylic acid](/img/structure/B2778279.png)

![(2R,4r,6S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B2778280.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2778286.png)